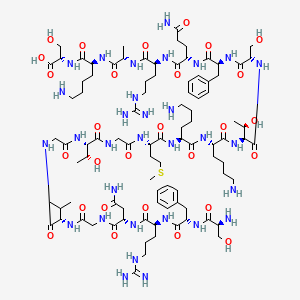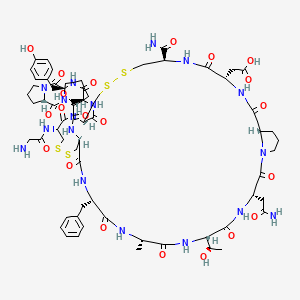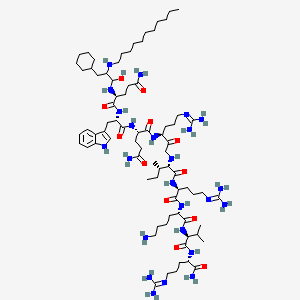
(N-Dansyl)biocytinamidoethyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dansylbiocytinamidoethyl Methanethiosulfonate (N-Dansyl-BCME) is a compound composed of three components: dansyl, biocytin, and ethanethiosulfonate. It is a sulfhydryl-reactive reagent that has been used in a variety of scientific applications, including protein labeling, bioconjugations, and enzyme assays. N-Dansyl-BCME is a valuable tool for scientists as it can be used to accurately label proteins and other molecules for further study.
Aplicaciones Científicas De Investigación
Efficient and Reversible Covalent Chemistry for RNA Labeling : Methanethiosulfonate reagents have been shown to form efficient disulfide bonds with 4-thiouridine-containing RNA, leading to higher yields and less biased enrichment compared to traditional methods. This improved chemistry enhances methods for tracking different RNA populations, such as in the study of tissue-specific transcription and dynamic transcriptome analysis (Duffy et al., 2015).
Modification of Subtilisin Bacillus Lentus Cysteine Mutants : Methanethiosulfonate reagents have been used to introduce structural modifications in enzymes via reaction with cysteine's thiol group. The covalent coupling of chiral auxiliary methanethiosulfonate ligands to cysteine mutants of subtilisin Bacillus lentus resulted in remarkable changes in catalytic activity between diastereomeric enzymes (Dickman & Jones, 2000).
Trapping the Thiol-Disulfide State of Proteins : S-Methyl methanethiosulfonate (MMTS) has been used to trap the natural thiol-disulfide state of proteins. It is efficient in trapping mixed disulfides in vivo and has been used to study protein S-nitrosylation and the role of catalytic and structural cysteines in enzyme activities (Karala & Ruddock, 2007).
Electrostatic Measurements with a Thiol-Specific pH-Sensitive Nitroxide : Methanethiosulfonates have been utilized for site-directed pKa determination of peptides by electron paramagnetic resonance, providing insights into the effects of local polarity and protonation on nitroxide EPR spectra (Smirnov et al., 2004).
Dansyl-Peptide Dual-Functional Fluorescent Chemosensor for Hg2+ and Biothiols : A study developed a dansyl-peptide dual-functional fluorescent chemosensor that displayed excellent selectivity and sensitivity for Hg2+ and biothiols. This chemosensor utilized the fluorescence resonance energy transfer effect and chelation enhanced fluorescence effect for detection (Pang et al., 2020).
Detection of Biothiols by Electron Paramagnetic Resonance Spectroscopy : Methanethiosulfonate-based probes have been employed for the discriminative detection of biothiols like glutathione, homocysteine, and cysteine using electron paramagnetic resonance spectroscopy. This method enables simultaneous detection and quantitation of multiple biothiols in a single sample (Tan et al., 2019).
Propiedades
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N6O7S4/c1-37(2)25-13-8-11-22-21(25)10-9-15-27(22)48(43,44)36-23(30(39)33-18-19-46-47(3,41)42)12-6-7-17-32-28(38)16-5-4-14-26-29-24(20-45-26)34-31(40)35-29/h8-11,13,15,23-24,26,29,36H,4-7,12,14,16-20H2,1-3H3,(H,32,38)(H,33,39)(H2,34,35,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGNIVELCIONM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N6O7S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747412 |
Source


|
| Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1041392-69-1 |
Source


|
| Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![d[Leu4,Lys8]-VP](/img/structure/B561572.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
![[Ala17]-MCH](/img/no-structure.png)






![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)